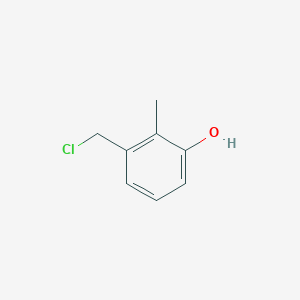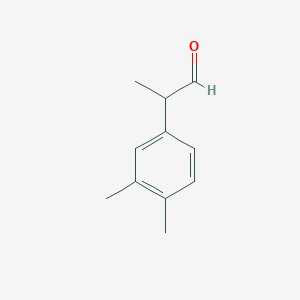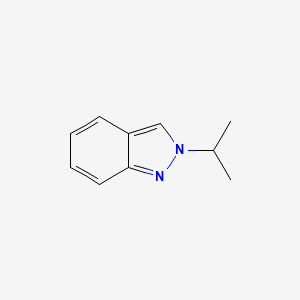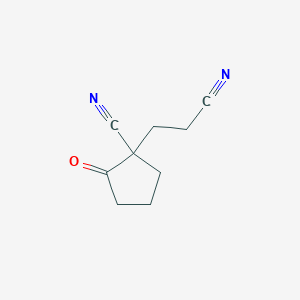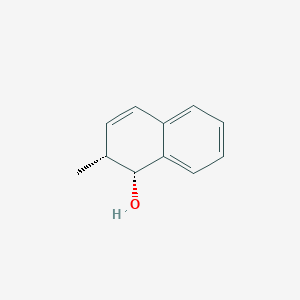
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol is a chiral organic compound with significant applications in various fields. It is characterized by its unique structure, which includes a naphthalene ring system with a hydroxyl group and a methyl group attached to it. This compound is known for its enantiomeric purity and is often used in stereoselective synthesis and as a chiral building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methyl-1-naphthol using a chiral catalyst to achieve the desired enantiomeric form. The reaction conditions often include the use of a hydrogen source, such as hydrogen gas, and a metal catalyst like palladium or rhodium supported on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to consistent product quality. The use of immobilized chiral catalysts on solid supports can enhance the efficiency and recyclability of the catalyst, making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: 2-methyl-1,2-dihydronaphthalen-1-one.
Reduction: 2-methyl-1,2-dihydronaphthalene.
Substitution: 2-methyl-1,2-dihydronaphthalen-1-chloride or 2-methyl-1,2-dihydronaphthalen-1-bromide.
Applications De Recherche Scientifique
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also employed in asymmetric synthesis and catalysis.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, fragrances, and flavors due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its binding affinity and specificity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral centers in biological macromolecules, leading to enantioselective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1,2-dihydronaphthalen-1-ol
- (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol
- 2-methyl-1-naphthol
Uniqueness
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral catalysis. Compared to its analogs, it offers higher enantiomeric purity and selectivity, making it a preferred choice in applications requiring precise stereochemical control.
Propriétés
Numéro CAS |
503624-63-3 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3/t8-,11-/m1/s1 |
Clé InChI |
PVRGMTGDVJIXGL-LDYMZIIASA-N |
SMILES isomérique |
C[C@@H]1C=CC2=CC=CC=C2[C@@H]1O |
SMILES canonique |
CC1C=CC2=CC=CC=C2C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


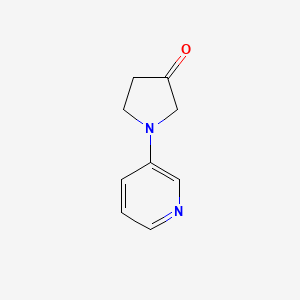


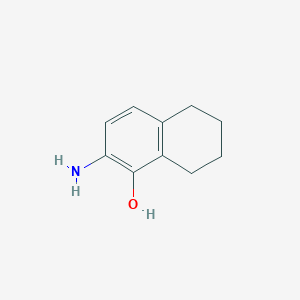
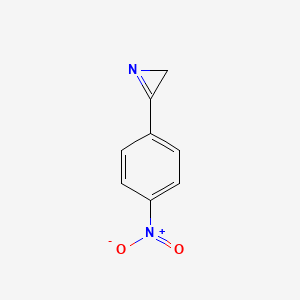
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
